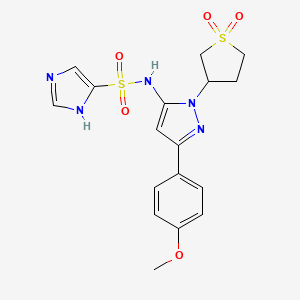
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H19N5O5S2 and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly in relation to its antimycobacterial properties and anticancer activities.
Chemical Structure and Properties
The compound features several notable structural components:
- Dioxidotetrahydrothiophen moiety : This part of the molecule contributes to its chemical reactivity and potential biological interactions.
- Pyrazole and imidazole rings : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer effects.
- Sulfonamide group : Often associated with antibacterial activity, this functional group enhances the compound's pharmacological profile.
Antimycobacterial Activity
Recent studies have demonstrated that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the spot-culture growth inhibition assay (SPOTi), revealing the following results:
| Compound | MIC (μg/mL) | Equivalent Concentration (μM) |
|---|---|---|
| This compound | 4.0 | 10.07 |
| Kanamycin (Standard) | 7.8 | 16.1 |
The compound demonstrated comparable activity to kanamycin, a second-line drug used for multidrug-resistant tuberculosis treatment .
Anticancer Activity
In addition to its antimycobacterial properties, the compound has been evaluated for its anticancer potential. It was tested against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The results indicated that it effectively inhibited cell growth, with IC50 values as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.021 |
| K562 | 0.19 |
These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity in both bacterial and cancer cells.
- Binding Affinity Studies : UV-vis spectroscopy and protein-detected NMR studies have shown that the compound binds tightly to Mtb CYP121A1, indicating a specific target interaction that may lead to its antimycobacterial effects .
Case Studies
A recent study reported on a series of pyrazole derivatives, including the compound . It highlighted the promising results in both antimycobacterial and anticancer assays, suggesting that further development could lead to effective therapeutic agents against tuberculosis and certain cancers .
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S2/c1-27-14-4-2-12(3-5-14)15-8-16(21-29(25,26)17-9-18-11-19-17)22(20-15)13-6-7-28(23,24)10-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVVTZWLRARLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














